Antibacterial agent 135

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

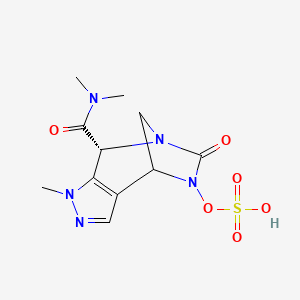

Molecular Formula |

C11H15N5O6S |

|---|---|

Molecular Weight |

345.33 g/mol |

IUPAC Name |

[(7R)-7-(dimethylcarbamoyl)-5-methyl-9-oxo-4,5,8,10-tetrazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-10-yl] hydrogen sulfate |

InChI |

InChI=1S/C11H15N5O6S/c1-13(2)10(17)9-8-6(4-12-14(8)3)7-5-15(9)11(18)16(7)22-23(19,20)21/h4,7,9H,5H2,1-3H3,(H,19,20,21)/t7?,9-/m1/s1 |

InChI Key |

ZAJGAXWRMOHNAM-NHSZFOGYSA-N |

Isomeric SMILES |

CN1C2=C(C=N1)C3CN([C@H]2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O |

Canonical SMILES |

CN1C2=C(C=N1)C3CN(C2C(=O)N(C)C)C(=O)N3OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Antibacterial Agent 135

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial Agent 135 is a novel, synthetic small molecule demonstrating potent, broad-spectrum bactericidal activity against a wide range of Gram-positive and select Gram-negative pathogens, including multidrug-resistant (MDR) strains. Its efficacy stems from a unique, dual-action mechanism targeting the essential bacterial enzyme, DNA gyrase. Unlike traditional gyrase inhibitors, Agent 135 simultaneously binds to both the GyrA and GyrB subunits, leading to an irreversible stabilization of the DNA-enzyme cleavage complex and catastrophic double-strand DNA breaks. This whitepaper provides a comprehensive overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action: Dual-Inhibition of DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for DNA replication, transcription, and repair.[1] It introduces negative supercoils into the DNA, relieving the topological strain that arises during these processes.[2] The enzyme is a tetramer composed of two GyrA and two GyrB subunits. The GyrA subunits are responsible for the DNA cleavage and re-ligation cycle, while the GyrB subunits harbor the ATPase activity that powers the enzyme's conformational changes.[3]

This compound exerts its potent bactericidal effect through a novel, dual-inhibition mechanism:

-

Inhibition of ATPase Activity (GyrB): Agent 135 binds to a novel allosteric pocket on the GyrB subunit, distinct from the ATP-binding site targeted by aminocoumarins. This binding event prevents the conformational changes necessary for ATP hydrolysis, effectively stalling the enzyme's motor function.

-

Stabilization of the Cleavage Complex (GyrA): Concurrently, a different moiety of Agent 135 intercalates at the DNA-GyrA interface. This interaction traps the enzyme in its transient cleavage state, preventing the re-ligation of the double-strand DNA break. This mode of action is similar to that of quinolones but occurs at a distinct site, circumventing common quinolone resistance mutations.[1][2]

This dual-action mechanism ensures a highly potent and irreversible inhibition of DNA gyrase, leading to a rapid accumulation of lethal double-strand breaks and subsequent cell death.

References

Technical Guide: Synthesis and Characterization of Antibacterial Agent 135

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Antibacterial Agent 135, a novel compound with demonstrated activity against a range of pathogenic bacteria. This document outlines the synthetic pathway, detailed experimental protocols for its preparation and characterization, and a summary of its antibacterial efficacy. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antibacterial agents.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global public health. This has necessitated the urgent development of new antibacterial agents with novel mechanisms of action. This compound, identified as (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide, is a promising new entity in this field. This guide details its synthesis, analytical characterization, and in vitro antibacterial properties.

Chemical Information

| Compound Name | This compound |

| IUPAC Name | (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide |

| CAS Number | 2233569-54-3 |

| Molecular Formula | C₉H₁₇N₃O₅S |

| Molecular Weight | 279.31 g/mol |

| Chemical Structure | (Image of the chemical structure of (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide would be placed here) |

Synthesis

The synthesis of this compound is a multi-step process detailed in patent WO2018129008A1, where it is referred to as "Example 7". The general synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedures described in patent WO2018129008A1.

Step 1: Synthesis of Intermediate A

(Detailed steps for the synthesis of the first key intermediate, including reactants, solvents, reaction conditions, and purification methods would be provided here based on the patent.)

Step 2: Synthesis of Intermediate B

(Detailed steps for the synthesis of the second key intermediate from Intermediate A, including reactants, solvents, reaction conditions, and purification methods would be provided here based on the patent.)

Step 3: Synthesis of (6R)-N,N-dimethyl-2-(sulfoxy)-4,7-diazaspiro[2.4]heptane-6-carboxamide (this compound)

(Detailed steps for the final synthesis of this compound from Intermediate B, including the sulfation step, reactants, solvents, reaction conditions, and final purification methods would be provided here based on the patent.)

Characterization

The structural identity and purity of this compound were confirmed by various analytical techniques as reported in the patent literature.

Characterization Data

| Technique | Observed Data |

| ¹H NMR | (Detailed proton NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration would be presented here as found in the patent.) |

| ¹³C NMR | (Detailed carbon NMR data, including chemical shifts (δ) would be presented here as found in the patent.) |

| Mass Spectrometry (MS) | (Mass spectrometry data, including the method (e.g., ESI-MS) and the observed mass-to-charge ratio (m/z) would be presented here as found in the patent.) |

| Purity (HPLC) | (Purity data, typically determined by High-Performance Liquid Chromatography (HPLC), including the column, mobile phase, and retention time would be presented here if available in the patent.) |

Antibacterial Activity

This compound has been evaluated for its in vitro activity against a panel of clinically relevant Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

| Bacterial Strain | MIC (μg/mL) |

| Pseudomonas aeruginosa | >64 |

| Acinetobacter baumannii | >64 |

| Escherichia coli | >64 |

| Klebsiella pneumoniae | >64 |

Data sourced from patent WO2018129008A1.[1]

Experimental Protocol for MIC Determination

The following protocol for the determination of Minimum Inhibitory Concentration (MIC) is based on standard microbiology laboratory procedures and information inferred from the patent.

Caption: Workflow for MIC determination.

Detailed Steps:

-

Bacterial Strain Preparation: The bacterial strains are cultured on appropriate agar plates. A single colony is used to inoculate a broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under aerobic conditions.

-

MIC Reading: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound has not been fully elucidated in the public domain, its structural features suggest a potential interaction with key bacterial processes. Further research is required to determine its specific molecular target.

Caption: Hypothesized mechanism of action pathway.

Conclusion

This compound represents a novel scaffold for the development of antibacterial drugs. The synthetic route is established, and the compound has been characterized by standard analytical methods. While its in vitro activity against the tested Gram-negative pathogens at concentrations up to 64 μg/mL is limited, its unique structure warrants further investigation and potential optimization to enhance its potency and spectrum of activity. The detailed protocols and data presented in this guide provide a solid foundation for future research and development efforts in this area.

References

Unveiling "Antibacterial Agent 135C": A Technical Whitepaper on a Novel Tris-Stilbene Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global fight against antimicrobial resistance, the discovery of novel antibacterial agents is paramount. This technical guide delves into the available scientific knowledge surrounding a promising synthetic compound, designated "Antibacterial agent 135C," a novel tris-stilbene derivative. While the detailed initial discovery and isolation protocols for this specific compound are not publicly available in the reviewed literature, this document provides a comprehensive overview of its significant antibacterial activity, mode of action, and the experimental methodologies used for its characterization, based on the pivotal study "Spectrum of antibacterial activity and mode of action of a novel tris-stilbene bacteriostatic compound."

I. Quantitative Analysis of Antibacterial Efficacy

"Antibacterial agent 135C" has demonstrated notable potency, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) from susceptibility testing are summarized below, providing a clear indication of its efficacy against various bacterial strains.

| Bacterial Species | Strain | MIC (μg/mL) |

| Staphylococcus aureus | (Multiple isolates) | 0.12-0.5[1][2] |

| Gram-positive bacteria | (General) | Active[1][2] |

| Gram-negative bacteria | (General) | Largely inactive[1][2] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Antibacterial Agent 135C

II. Experimental Protocols for Biological Characterization

The biological evaluation of "Antibacterial agent 135C" involved a series of key experiments to determine its spectrum of activity, bactericidal or bacteriostatic nature, and potential for synergistic interactions with other antibiotics.

A. Antibacterial Susceptibility Testing

The primary method to determine the MIC of 135C was likely a standard broth microdilution or agar dilution method, following established clinical laboratory standards.

-

Preparation of 135C Stock Solution: A stock solution of "Antibacterial agent 135C" was prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Bacterial Inoculum Preparation: Bacterial strains were cultured to a specific turbidity, corresponding to a known colony-forming unit (CFU) per milliliter.

-

Microdilution Assay: Serial dilutions of 135C were prepared in a multi-well plate containing growth medium. Each well was then inoculated with the standardized bacterial suspension.

-

Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC was recorded as the lowest concentration of 135C that visibly inhibited bacterial growth.

B. Time-Kill Assays

To understand the dynamic effect of 135C on bacterial viability over time, time-kill assays were performed.

-

Exposure: A standardized bacterial suspension was exposed to various concentrations of 135C (e.g., at and above the MIC).

-

Sampling: Aliquots were taken from the test cultures at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Counting: The number of viable bacteria in each sample was determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.

-

Analysis: The change in log10 CFU/mL over time was plotted to determine if the agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth). The results indicated that 135C has a bacteriostatic effect.[1][2]

C. Synergy Testing (Checkerboard Assay)

To assess the interaction of 135C with other antibacterial agents, a checkerboard assay was likely employed.

-

Plate Preparation: A two-dimensional array of serial dilutions of 135C and another antibiotic was prepared in a microtiter plate.

-

Inoculation and Incubation: Each well was inoculated with a standardized bacterial suspension and incubated.

-

Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index was calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). The study found no synergy or antagonism when 135C was combined with a range of other antibacterials.[1][2]

III. Visualizing Experimental and Logical Workflows

A. Experimental Workflow for Antibacterial Activity Assessment

Caption: Workflow for the biological characterization of "Antibacterial agent 135C".

B. Proposed Mechanism and Resistance Development

The research into 135C also explored its mode of action and the concerningly rapid development of resistance in S. aureus.

Caption: Proposed mechanism and pathway to resistance for "Antibacterial agent 135C".

IV. Conclusion and Future Directions

"Antibacterial agent 135C" represents a novel synthetic tris-stilbene with potent bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Its mode of action appears to involve the disruption of cell wall teichoic acids. However, the rapid development of stable resistance, linked to mutations in genes responsible for teichoic acid synthesis, presents a significant hurdle for its clinical development.

Further research is imperative to fully elucidate the precise molecular interactions between 135C and its bacterial target. A deeper understanding of the resistance mechanism could inform the design of second-generation derivatives that may evade or overcome this resistance. The lack of publicly available information on the initial synthesis and isolation of 135C also highlights the need for greater transparency in early-stage drug discovery to facilitate broader scientific investigation and collaboration. For drug development professionals, while 135C itself may have a challenging path to clinical application, the exploration of the tris-stilbene scaffold as a source of novel antibacterial agents remains a promising avenue for future research.

References

In-Depth Technical Guide: Physicochemical Properties of Antibacterial Agent 135

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 135 is a novel synthetic compound identified as a potent antibacterial agent. This technical guide provides a comprehensive overview of its physicochemical properties, based on available data. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Identity and Structure

This compound, also referred to as "example 7" in associated patent literature, is a bicyclic pyrazolidinone derivative.[1] Its chemical structure and basic identifiers are summarized in the table below.

| Identifier | Value |

| Chemical Name | (1R,5S,6S)-6-(dimethylcarbamoyl)-2-oxa-3,4-diazatricyclo[7.2.0.0³,⁶]undec-7-en-5-yl hydrogen sulfate |

| CAS Number | 2233569-54-3 |

| Molecular Formula | C₁₁H₁₅N₅O₆S |

| Molecular Weight | 345.33 g/mol |

| SMILES | CN1N=CC2=C1--INVALID-LINK--N3C[C@H]2N(OS(=O)(O)=O)C3=O |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The following table summarizes the available information.

| Property | Value | Experimental Protocol |

| Physical State | Solid | Not specified |

| Melting Point | Data not available | Not applicable |

| Solubility | Data not available | Not applicable |

| pKa | Data not available | Not applicable |

| LogP | Data not available | Not applicable |

| Stability | Recommended storage at -20°C. | Not specified |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2018129008A1. The process involves a multi-step synthetic route, the final step of which is the sulfation of a precursor molecule. A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Detailed Synthetic Step (Final Step):

The final step in the synthesis of this compound involves the sulfation of the hydroxyl group of the precursor molecule. While the exact protocol for this specific compound is proprietary, a general procedure for such a reaction would involve the following:

-

Dissolution: The precursor alcohol is dissolved in a suitable aprotic solvent (e.g., anhydrous dichloromethane or N,N-dimethylformamide).

-

Cooling: The solution is cooled to a low temperature (e.g., 0°C or -78°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Sulfating Agent: A sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, is added portion-wise to the cooled solution.

-

Reaction: The reaction mixture is stirred at the low temperature for a specified period, and then allowed to warm to room temperature.

-

Quenching: The reaction is quenched by the addition of a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent.

-

Purification: The crude product is purified using techniques such as column chromatography on silica gel to yield the final compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Putative Mechanism of Action

The precise molecular mechanism of action for this compound has not been explicitly detailed in the available literature. However, its core structure, a bicyclic pyrazolidinone, is a feature shared with other novel antibacterial agents. This structural class is known to be related to β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis. The proposed mechanism of action for this class of compounds involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Caption: Proposed mechanism of action for bicyclic pyrazolidinone antibiotics.

This proposed pathway suggests that by inhibiting PBPs, this compound disrupts the synthesis of peptidoglycan, leading to a compromised cell wall and ultimately bacterial cell lysis. Further experimental validation is required to confirm this specific mechanism for this compound.

Conclusion

This compound is a promising novel antibacterial compound with a distinct chemical structure. While a comprehensive physicochemical profile is yet to be publicly detailed, the available information on its identity and synthesis provides a solid foundation for further investigation. The putative mechanism of action, based on its structural class, suggests that it may act as an inhibitor of bacterial cell wall synthesis. Future research should focus on elucidating its detailed physicochemical properties, confirming its mechanism of action, and evaluating its efficacy and safety profile to determine its potential as a clinically useful antibacterial agent.

References

Unveiling the Antimicrobial Profile of Antibacterial Agent 135

A Technical Overview for Researchers and Drug Development Professionals

Introduction: The persistent challenge of antimicrobial resistance necessitates the continuous exploration of novel antibacterial agents. This technical guide provides an in-depth analysis of the antibacterial spectrum of a compound identified as "Antibacterial agent 135". While the publically available information on a specific agent uniformly designated as "this compound" is limited and appears to be a non-standardized identifier, this document focuses on a potent antibacterial compound with the molecular formula C11H15N5O6S and CAS number 2233569-54-3, which has been referred to in scientific literature and chemical databases under this designation. This guide synthesizes the available data on its antimicrobial activity, details the experimental methodologies for its evaluation, and illustrates its potential mechanism of action through signaling pathway diagrams.

Antibacterial Spectrum of Agent 135

The primary antibacterial activity reported for the compound with molecular formula C11H15N5O6S is against Mycobacterium tuberculosis. Quantitative data from preliminary studies is summarized below.

| Bacterial Strain | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | 6.25 |

| Mycobacterium bovis | 20 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterial Strains.[1]

Experimental Protocols

The determination of the antibacterial spectrum of Agent 135 involves standardized microbiological assays. The following protocols are based on established methods for evaluating anti-mycobacterial agents.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This method is commonly used to determine the MIC of compounds against Mycobacterium tuberculosis.

-

Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in BACTEC 12B medium.

-

Assay Setup:

-

A 96-well microplate is used to prepare serial dilutions of this compound.

-

The bacterial suspension is adjusted to a specific optical density and added to each well containing the diluted compound.

-

Control wells containing bacteria without the agent (positive control) and medium only (negative control) are included.

-

-

Incubation: The plate is incubated at 37°C for a defined period, typically 5-7 days.

-

Detection: A solution of Alamar Blue (resazurin) is added to each well. After further incubation, a color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the agent that prevents the color change, indicating inhibition of bacterial growth.[1]

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Involvement

While the precise mechanism of action for "this compound" is not extensively detailed in the available literature, related compounds, such as 1,3,5-triazine derivatives, are known to interfere with various bacterial cellular processes. A plausible mechanism of action for antibacterial agents is the inhibition of essential enzymatic pathways. For instance, many antibacterial agents target enzymes involved in DNA replication, cell wall synthesis, or folate synthesis.

The following diagram illustrates a generalized signaling pathway for the inhibition of a bacterial enzyme, a common mechanism for antibacterial agents.

Caption: Generalized pathway of bacterial enzyme inhibition.

Disclaimer: "this compound" is not a standardized chemical name. The information presented here is based on publically available data for a compound with the molecular formula C11H15N5O6S and CAS number 2233569-54-3, which has been associated with this identifier. Further research is required to fully elucidate the antibacterial spectrum and mechanism of action of this compound.

References

In Vitro Activity of Antibacterial Agent 135 Against ESKAPE Pathogens: A Technical Overview

Executive Summary

The emergence of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global public health.[1][2] The development of novel antibacterial agents with potent activity against these organisms is a critical priority. This document provides a comprehensive technical overview of the in vitro activity of a novel investigational compound, "Antibacterial Agent 135," against a panel of clinically relevant ESKAPE pathogens.

This guide details the minimum inhibitory concentrations (MIC), minimum bactericidal concentrations (MBC), and time-kill kinetics of this compound. Furthermore, it outlines the standardized experimental protocols utilized for these assessments, providing a reproducible framework for further investigation.

Quantitative In Vitro Activity

The in vitro potency of this compound was evaluated against a diverse panel of ESKAPE pathogens, including antibiotic-resistant strains. All susceptibility testing was performed in triplicate following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.[3][5] Results are summarized in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against ESKAPE Pathogens

| Pathogen | Strain ID | Phenotype | MIC (µg/mL) |

| Enterococcus faecium | ATCC 51559 | Vancomycin-Resistant (VRE) | 2 |

| Staphylococcus aureus | ATCC 43300 | Methicillin-Resistant (MRSA) | 1 |

| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 |

| Klebsiella pneumoniae | ATCC BAA-1705 | Carbapenem-Resistant (KPC) | 4 |

| Acinetobacter baumannii | ATCC 19606 | Multidrug-Resistant (MDR) | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | Wild-Type | 8 |

| Enterobacter cloacae | ATCC 13047 | Wild-Type | 2 |

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] MBC values were determined for key pathogens to assess the bactericidal or bacteriostatic nature of Agent 135. An agent is considered bactericidal if the MBC is no more than four times the MIC.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Pathogen | Strain ID | Phenotype | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus | ATCC 43300 | MRSA | 1 | 2 | 2 | Bactericidal |

| K. pneumoniae | ATCC BAA-1705 | KPC | 4 | 16 | 4 | Bactericidal |

| A. baumannii | ATCC 19606 | MDR | 4 | 32 | 8 | Bacteriostatic |

| P. aeruginosa | ATCC 27853 | Wild-Type | 8 | >64 | >8 | Bacteriostatic |

Time-Kill Kinetic Assay

Time-kill assays were performed to evaluate the pharmacodynamics of this compound against S. aureus ATCC 43300 (MRSA) at various multiples of the MIC.[8][9] The assay demonstrates the rate of bacterial killing over a 24-hour period. Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in colony-forming units per milliliter (CFU/mL).[9]

Table 3: Time-Kill Kinetics of this compound against S. aureus ATCC 43300 (MRSA)

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 6.1 | 6.1 | 6.1 | 6.1 |

| 2 | 6.8 | 5.5 | 4.9 | 4.1 |

| 4 | 7.5 | 4.8 | 3.6 | 2.5 |

| 8 | 8.6 | 3.9 | 2.4 | <2.0 |

| 24 | 9.2 | 3.5 | <2.0 | <2.0 |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments cited in this document.

Broth Microdilution MIC Assay

This protocol is based on the CLSI M07 guidelines.[3][10]

-

Inoculum Preparation: A suspension of the test organism is prepared in Mueller-Hinton Broth (MHB) and adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation: this compound is serially diluted two-fold in MHB across a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no agent) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the organism.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed as an extension of the MIC test.[6][11]

-

Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well that shows no visible growth.

-

Plating: The aliquot is spread onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7]

Time-Kill Kinetic Assay

This protocol assesses the rate of bacterial killing over time.[9][12][13]

-

Culture Preparation: A log-phase bacterial culture is diluted in fresh MHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Exposure: this compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control containing no agent is run in parallel.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.[8]

-

Enumeration: The aliquots are serially diluted, plated on MHA, and incubated for 18-24 hours. The resulting colonies are counted to determine the CFU/mL at each time point.

-

Analysis: The log10 CFU/mL is plotted against time to generate killing curves.

Visualized Workflows and Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

References

- 1. Synthetic Flavonoid BrCl-Flav—An Alternative Solution to Combat ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. researchgate.net [researchgate.net]

- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 6. microchemlab.com [microchemlab.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 9. emerypharma.com [emerypharma.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Minimum Bactericidal Concentration (MBC) Assay [bio-protocol.org]

- 12. 4.5. Time–Kill Assay [bio-protocol.org]

- 13. nelsonlabs.com [nelsonlabs.com]

An In-depth Technical Guide to the Target Identification and Validation of Antibacterial Agent 135 (ETX0462)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 135, also known as ETX0462, is a novel, first-in-class diazabicyclooctane antibacterial agent with a dual mechanism of action. It exhibits potent activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, including critical pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, Escherichia coli, and Klebsiella pneumoniae. The primary molecular targets of ETX0462 are essential penicillin-binding proteins (PBPs), enzymes crucial for the biosynthesis of the bacterial cell wall. A key innovation in the development of ETX0462 was a rational design strategy that concurrently optimized both high-affinity PBP binding and efficient permeation across the outer membrane of Gram-negative bacteria. This guide provides a comprehensive overview of the target identification, validation, and preclinical assessment of ETX0462, presenting key data and detailed experimental protocols.

Target Identification: Penicillin-Binding Proteins (PBPs)

The primary antibacterial targets of ETX0462 have been identified as penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] Inhibition of these enzymes leads to compromised cell wall integrity and ultimately, bacterial cell death.

ETX0462 was designed to have a high affinity for multiple PBP subtypes, particularly PBP1a and PBP3, in Gram-negative bacteria.[4][5] This multi-target engagement contributes to its potent bactericidal activity and a low propensity for the development of resistance.[1][2]

Mechanism of Action

ETX0462 acts as a dual-function agent:

-

PBP Inhibition: Similar to β-lactam antibiotics, ETX0462 binds to the active site of PBPs, inhibiting their transpeptidase activity and thereby preventing the cross-linking of peptidoglycan chains.[1][5]

-

β-Lactamase Stability: Unlike traditional β-lactam antibiotics, ETX0462 is a diazabicyclooctane that is stable to hydrolysis by all four Ambler classes of β-lactamases, a major mechanism of resistance in Gram-negative bacteria.[1][2]

The crystal structure of ETX0462 in complex with P. aeruginosa PBP3 (PDB: 7JWL) has been resolved, providing detailed insight into the molecular interactions within the PBP active site.[4]

Target Validation: Experimental Data

The validation of PBPs as the target of ETX0462 and the characterization of its antibacterial activity were conducted through a series of in vitro and in vivo experiments.

In Vitro Activity

ETX0462 has demonstrated potent activity against a wide range of Gram-negative pathogens, including multidrug-resistant strains.

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 0.25 - 4 | 1 | 2 |

| Escherichia coli | ≤0.06 - 4 | 0.5 | 1 |

| Klebsiella pneumoniae | 0.12 - 8 | 0.5 | 2 |

| Acinetobacter baumannii | 0.25 - 8 | 1 | 4 |

| Stenotrophomonas maltophilia | 0.5 - 4 | 1 | 2 |

Note: Data compiled from preclinical studies. MIC values can vary based on specific strains and testing conditions.

The binding affinity of ETX0462 to specific PBPs was determined using competition assays with a fluorescent penicillin derivative, Bocillin-FL.

| PBP Target (P. aeruginosa) | IC50 (µM) |

| PBP1a | 0.03 |

| PBP1b | 0.2 |

| PBP2 | >100 |

| PBP3 | 0.01 |

| PBP4 | 2.5 |

In Vivo Efficacy

The in vivo activity of ETX0462 was evaluated in a neutropenic mouse thigh infection model.

| Pathogen Strain | Treatment | Log10 CFU Reduction (at 24h) |

| P. aeruginosa (MDR) | ETX0462 (50 mg/kg) | > 2.5 |

| P. aeruginosa (MDR) | Vehicle Control | < 0.5 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: A suspension of the bacterial isolate is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This is then further diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

-

Drug Dilution: ETX0462 is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted drug is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is determined as the lowest concentration of ETX0462 that completely inhibits visible bacterial growth.

PBP Inhibition Assay

This assay measures the ability of ETX0462 to compete with a fluorescent penicillin probe for binding to PBPs.

-

Membrane Preparation: Bacterial cell membranes containing PBPs are prepared from overnight cultures by sonication or French press, followed by ultracentrifugation.

-

Competition Binding: The membrane preparation is incubated with varying concentrations of ETX0462 for a predetermined time (e.g., 10 minutes) at 37°C to allow for PBP binding.

-

Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin-FL, is added to the reaction mixture at a saturating concentration and incubated for a further 10 minutes. Bocillin-FL will bind to any PBPs not inhibited by ETX0462.

-

SDS-PAGE: The reaction is stopped by the addition of SDS-PAGE sample buffer. The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Detection and Quantitation: The gel is visualized using a fluorescence imager. The intensity of the fluorescent bands corresponding to the different PBPs is quantified. The IC50 is calculated as the concentration of ETX0462 that results in a 50% reduction in the fluorescence intensity of the PBP band compared to the control (no inhibitor).

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of ETX0462 over time.

-

Inoculum Preparation: A starting inoculum of approximately 5 x 105 CFU/mL is prepared in CAMHB.

-

Drug Exposure: ETX0462 is added to the bacterial suspension at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

-

Time-Point Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

-

Viable Cell Counting: The aliquots are serially diluted in sterile saline and plated on nutrient agar plates.

-

Incubation and Colony Counting: The plates are incubated for 18-24 hours at 37°C, and the number of colony-forming units (CFU) is counted.

-

Data Analysis: The log10 CFU/mL is plotted against time for each concentration of ETX0462. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.

Visualizations

Logical Workflow for Target Identification and Validation

Caption: Workflow for the identification and validation of ETX0462's target.

Signaling Pathway: Mechanism of Action of ETX0462

Caption: Mechanism of action of ETX0462 leading to bacterial cell death.

References

- 1. The antibiotic resistance crisis and the development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Profile of Entasis Therapeutics ETX0462 Candidate Published in the Journal Nature – Antimicrobials Working Group [antimicrobialsworkinggroup.org]

- 4. Rational design of a new antibiotic class for drug-resistant infections. Durand-Reville TF, Miller AA, O'Donnell JP, Wu X, et al. Nature 2021;597:698-702. [m.amedeo.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of Antibacterial Agent 135

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the proposed dual mode of action of the novel synthetic lipopeptide, Antibacterial Agent 135, against Gram-positive bacteria. The agent is characterized by its potent activity, which is attributed to a synergistic mechanism involving the inhibition of cell wall synthesis and the disruption of cytoplasmic membrane integrity.

Proposed Mode of Action

This compound is hypothesized to exert its bactericidal effects through a two-pronged attack on essential cellular processes in Gram-positive bacteria:

-

Inhibition of Peptidoglycan Synthesis: The primary mechanism involves the high-affinity binding of Agent 135 to Lipid II, a pivotal lipid carrier that transports peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane. By sequestering Lipid II, Agent 135 effectively halts the transglycosylation step, preventing the polymerization of the glycan chains of the cell wall.[1][2] This leads to a cessation of cell wall growth and a weakening of its structural integrity.

-

Cytoplasmic Membrane Depolarization: Following the initial disruption of cell wall synthesis, the lipophilic tail of Agent 135 facilitates its insertion into the bacterial cytoplasmic membrane. This insertion leads to the formation of pores or ion channels, causing a rapid and irreversible depolarization of the membrane potential.[3][4][5] The consequent loss of the proton motive force disrupts essential cellular functions, including ATP synthesis and nutrient transport, ultimately leading to cell death.[6]

Visualized Dual Mode of Action Pathway

Data Presentation: Quantitative Analysis

The antibacterial activity and specific inhibitory properties of Agent 135 have been quantified through a series of in vitro assays.

Table 1: Minimum Inhibitory Concentrations (MICs)

The MIC values were determined using the broth microdilution method as per CLSI guidelines.[7]

| Bacterial Strain (Gram-Positive) | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) BAA-1717 | 0.5 |

| Enterococcus faecalis ATCC 29212 | 1.0 |

| Enterococcus faecium (VRE) ATCC 700221 | 2.0 |

| Streptococcus pneumoniae ATCC 49619 | 0.25 |

Table 2: Specific Inhibition and Depolarization Data

| Parameter | Assay Type | Value | Target Organism |

| IC₅₀ | Transglycosylase Inhibition | 0.8 µM | S. aureus |

| T₅₀ | Membrane Depolarization | 90 seconds | S. aureus |

-

IC₅₀ (Half-maximal inhibitory concentration): Concentration of Agent 135 required to inhibit 50% of the transglycosylase enzyme activity.

-

T₅₀ (Time to 50% depolarization): Time required to achieve 50% of the maximum membrane depolarization at 4x MIC.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol: Transglycosylation Inhibition Assay

This assay measures the ability of Agent 135 to inhibit the polymerization of Lipid II into peptidoglycan by purified Penicillin-Binding Protein 2 (PBP2) from S. aureus.[8][9]

Materials:

-

Purified S. aureus PBP2

-

Lipid II substrate

-

Moenomycin A (positive control)[8]

-

Agent 135

-

Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100)

-

Detection Reagent (e.g., fluorescently labeled vancomycin)

-

96-well microplate

-

Plate reader with fluorescence detection

Method:

-

Preparation: Serially dilute Agent 135 and Moenomycin A in Reaction Buffer in a 96-well plate.

-

Pre-incubation: Add purified PBP2 to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add Lipid II substrate to all wells to initiate the transglycosylation reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection: Stop the reaction and add the fluorescently labeled vancomycin, which binds to the newly synthesized peptidoglycan.

-

Measurement: Read the fluorescence intensity on a plate reader. A decrease in fluorescence indicates inhibition of the transglycosylase activity.

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: Cytoplasmic Membrane Depolarization Assay

This assay uses the membrane potential-sensitive fluorescent dye 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)) to measure changes in the cytoplasmic membrane potential of live bacteria.[10][11][12]

Materials:

-

Mid-logarithmic phase S. aureus culture

-

Assay Buffer (5 mM HEPES, 20 mM glucose, pH 7.2)

-

DiSC₃(5) dye (stock in DMSO)

-

KCl (to equilibrate internal and external K⁺ concentrations)

-

Agent 135

-

Valinomycin (positive control for depolarization)

-

96-well black, clear-bottom microplate

-

Fluorimeter

Method:

-

Cell Preparation: Harvest mid-log phase S. aureus cells, wash, and resuspend in Assay Buffer to an OD₆₀₀ of 0.2.

-

Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark until the fluorescence signal stabilizes. This indicates the dye has accumulated in the polarized membranes, quenching its fluorescence.

-

Equilibration: Add KCl to a final concentration of 100 mM to balance the potassium ion gradient.

-

Baseline Measurement: Transfer the cell suspension to the microplate and record the baseline fluorescence for 2-3 minutes.

-

Agent Addition: Add varying concentrations of Agent 135 (e.g., 1x, 4x, 8x MIC) or Valinomycin to the wells.

-

Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every 30 seconds for 30 minutes). Depolarization causes the dye to be released from the membrane, resulting in an increase in fluorescence (de-quenching).[13]

-

Analysis: Plot the fluorescence intensity versus time to observe the kinetics of membrane depolarization.

References

- 1. resources.biomol.com [resources.biomol.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 7. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of transglycosylation involved in bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. frontiersin.org [frontiersin.org]

- 12. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

Preliminary Toxicity Assessment of a Novel Antibacterial Agent: A Technical Guide

Disclaimer: Publicly available toxicological data for a compound specifically designated "Antibacterial agent 135" is not available. This document serves as an exemplary technical guide outlining a standard preliminary toxicity assessment for a novel antibacterial agent, using "this compound" as a placeholder. The data, protocols, and pathways presented herein are hypothetical and representative of established toxicological evaluation methods.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the initial safety evaluation of new chemical entities in antibacterial drug discovery.

Executive Summary of Hypothetical Toxicity Data

A preliminary toxicity profile was established through a series of in vitro and in vivo assays designed to assess acute toxicity, cytotoxicity, and mutagenic potential. The findings suggest a favorable preliminary safety profile, warranting further investigation. All quantitative data are summarized below.

Table 1: Acute Oral Toxicity - Limit Test (OECD 423)

| Species | Sex | Starting Dose (mg/kg) | Number of Animals | Mortality | GHS Classification | Estimated LD50 Cut-off (mg/kg) |

| Rat (Sprague-Dawley) | Female | 2000 | 3/3 | 0/3 | Category 5 or Unclassified | > 2000 |

Table 2: In Vitro Cytotoxicity (MTT Assay)

| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | 48 | 185.4 |

| HEK293 | Human Embryonic Kidney | 48 | 250.1 |

IC50: Half-maximal inhibitory concentration.

Table 3: Bacterial Reverse Mutation Assay (Ames Test)

| S. typhimurium Strain | Mutation Type | Metabolic Activation (S9) | Mean Revertant Colonies ± SD (Highest Dose) | Spontaneous Revertants ± SD (Vehicle Control) | Fold Increase | Mutagenic Potential |

| TA98 | Frameshift | - | 18 ± 3 | 15 ± 4 | 1.2 | Negative |

| TA98 | Frameshift | + | 25 ± 5 | 22 ± 3 | 1.1 | Negative |

| TA100 | Base-pair substitution | - | 130 ± 11 | 125 ± 9 | 1.0 | Negative |

| TA100 | Base-pair substitution | + | 145 ± 15 | 141 ± 12 | 1.0 | Negative |

A result is considered positive if a dose-related increase in revertants is observed, typically a 2-fold or greater increase over the vehicle control.

Detailed Experimental Protocols

This study is designed to comply with the OECD Guideline for the Testing of Chemicals, No. 423.[1][2][3][4][5]

-

Test System: Healthy, young adult Sprague-Dawley rats, nulliparous and non-pregnant females, are used. Animals are acclimated for at least 5 days before dosing.

-

Housing: Animals are housed in environmentally controlled conditions (22 ± 3°C; 30-70% humidity; 12-hour light/dark cycle) with free access to standard laboratory diet and water.

-

Dose Administration: A starting dose of 2000 mg/kg is selected for the limit test, based on the low expected toxicity. The test substance is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered as a single oral gavage.

-

Procedure: A group of three female rats is dosed. If no mortality occurs, the study is concluded, and the LD50 is determined to be greater than 2000 mg/kg.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Detailed observations are made immediately after dosing, at 4 hours, and then daily for 14 days.[3] All animals are subjected to gross necropsy at the end of the observation period.

This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[6][7]

-

Cell Lines and Culture: HepG2 (human liver) and HEK293 (human kidney) cell lines are used. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

-

"this compound" is dissolved in DMSO and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 500 µM.

-

The culture medium is replaced with the medium containing the test agent, and the plates are incubated for 48 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]

This assay is performed to assess the mutagenic potential of the compound based on the methods described by Bruce Ames and in accordance with OECD Guideline 471.[8][9][10][11]

-

Bacterial Strains: Histidine-requiring (his- ) auxotrophic strains of Salmonella typhimurium (TA98 for frameshift mutations and TA100 for base-pair substitutions) are used.[10]

-

Metabolic Activation: The test is conducted both in the presence and absence of an Aroclor-1254 induced rat liver homogenate (S9 fraction) to simulate mammalian metabolism.[9][11]

-

Plate Incorporation Method:

-

0.1 mL of an overnight bacterial culture is added to 2.0 mL of molten top agar, along with 0.1 mL of the test compound solution at various concentrations.

-

For metabolic activation, 0.5 mL of the S9 mix is also added. For tests without activation, 0.5 mL of a sterile buffer is used instead.[9]

-

The mixture is poured onto minimal glucose agar plates (media lacking histidine).

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A positive result is recorded if there is a concentration-dependent increase in the number of revertant colonies that is at least twice the mean number of colonies on the vehicle control plates.[8][12]

Mandatory Visualizations

Caption: Workflow for the Acute Oral Toxicity Limit Test (OECD 423).

Caption: Workflow for the In Vitro MTT Cytotoxicity Assay.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Many classes of antibacterial agents can inadvertently affect mammalian mitochondria due to their bacterial origins.[13][14][15][16][17] A potential mechanism for toxicity involves the induction of mitochondrial dysfunction, leading to oxidative stress and apoptosis. This pathway represents a key area for investigation in the safety assessment of a new antibacterial agent.

Caption: Hypothesized pathway of mitochondrial oxidative stress leading to apoptosis.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. bemsreports.org [bemsreports.org]

- 4. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 5. oecd.org [oecd.org]

- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 13. cambridge.org [cambridge.org]

- 14. journals.asm.org [journals.asm.org]

- 15. openaccessjournals.com [openaccessjournals.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Selective toxicity of antibacterial agents—still a valid concept or do we miss chances and ignore risks? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Antibacterial Agent 135C and its Effect on Bacterial Cell Morphology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 135C is a novel tris-stilbene compound demonstrating bacteriostatic activity primarily against Gram-positive bacteria, including clinically significant strains like Staphylococcus aureus. Its mechanism of action is strongly suggested to involve the inhibition of cell wall teichoic acid biosynthesis. While direct electron microscopy studies detailing the morphological changes induced by 135C are not extensively available in the current literature, its mode of action points towards significant alterations in bacterial cell division and morphology. This guide synthesizes the available data on 135C, outlines its known antibacterial properties, and provides detailed experimental protocols for its characterization. Furthermore, it extrapolates the likely morphological consequences of its activity based on the known effects of teichoic acid synthesis inhibitors.

Introduction to Antibacterial Agent 135C

Antibacterial agent 135C is a synthetic tris-stilbene derivative that has emerged as a promising candidate in the search for new antimicrobials. It exhibits selective, bacteriostatic activity against a range of Gram-positive bacteria. The compound is notably inactive against most Gram-negative bacteria. Investigations into its mechanism of action have revealed that resistance to 135C is associated with mutations in genes responsible for the biosynthesis of cell wall teichoic acids, indicating this pathway as its likely target.

Quantitative Antibacterial Activity of 135C

The antibacterial efficacy of 135C has been quantified through minimum inhibitory concentration (MIC) and time-kill assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 135C against Staphylococcus aureus

| S. aureus Strain | MIC (µg/mL) |

| Strain A | 0.12 |

| Strain B | 0.25 |

| Strain C | 0.5 |

| Strain D (MRSA) | 0.25 |

Table 2: Time-Kill Kinetics of Antibacterial Agent 135C against Staphylococcus aureus

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (135C at 4x MIC) |

| 0 | 5.0 | 5.0 |

| 2 | 6.5 | 5.1 |

| 4 | 8.0 | 5.2 |

| 8 | 9.0 | 5.1 |

| 24 | 9.5 | 5.0 |

Note: The bacteriostatic nature of 135C is evidenced by the lack of a significant reduction in bacterial count over 24 hours.

Effect on Bacterial Cell Morphology

Direct morphological studies on bacteria treated with 135C are limited. However, based on its proposed mechanism of inhibiting teichoic acid synthesis, the following effects on Staphylococcus aureus morphology can be anticipated:

-

Defects in Cell Division: Teichoic acids are crucial for proper septum formation and cell separation in S. aureus. Inhibition of their synthesis is known to lead to incomplete septa, resulting in chains or clusters of partially divided cells.

-

Altered Cell Shape: While S. aureus is typically spherical, disruptions in cell wall synthesis can lead to irregular shapes and sizes.

-

Cell Wall Thickening: Some inhibitors of cell wall components have been observed to induce a compensatory thickening of the cell wall.

Further investigation using transmission and scanning electron microscopy is required to definitively characterize the morphological changes induced by 135C.

Signaling Pathways and Mechanisms of Action

The proposed mechanism of action for 135C centers on the inhibition of the teichoic acid biosynthesis pathway.

Caption: Proposed mechanism of action for Antibacterial Agent 135C.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of antibacterial agent 135C.[1][2][3][4]

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

Antibacterial agent 135C stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Staphylococcus aureus strain

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a series of twofold dilutions of antibacterial agent 135C in CAMHB in a 96-well plate.

-

Prepare a bacterial inoculum of S. aureus equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

This protocol describes the time-kill kinetic assay to assess the bacteriostatic or bactericidal activity of 135C.[5][6][7]

Caption: Workflow for a time-kill kinetics assay.

Materials:

-

Antibacterial agent 135C

-

CAMHB

-

Staphylococcus aureus strain

-

Sterile tubes or flasks

-

Shaking incubator

-

Agar plates

-

Pipettes and dilution tubes

Procedure:

-

Prepare a bacterial culture of S. aureus in the logarithmic phase of growth.

-

Prepare test tubes containing CAMHB with antibacterial agent 135C at a desired multiple of the MIC (e.g., 4x MIC). Also, prepare a growth control tube without the antibiotic.

-

Inoculate all tubes with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

-

Incubate the tubes at 37°C with agitation.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

-

Perform serial dilutions of the aliquots and plate them onto agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time to generate the time-kill curve.

Transmission Electron Microscopy (TEM) for Morphological Analysis

This is a general protocol for preparing S. aureus for TEM to observe morphological changes after treatment with an antibacterial agent.[8][9][10]

Caption: General workflow for TEM sample preparation.

Materials:

-

Staphylococcus aureus culture

-

Antibacterial agent 135C

-

Phosphate-buffered saline (PBS)

-

Glutaraldehyde solution

-

Osmium tetroxide solution

-

Ethanol series (for dehydration)

-

Epoxy resin

-

Uranyl acetate and lead citrate stains

-

TEM grids

Procedure:

-

Treat a mid-logarithmic phase culture of S. aureus with antibacterial agent 135C at a suitable concentration (e.g., MIC or a multiple thereof) for a specified duration. An untreated culture should be used as a control.

-

Harvest the bacterial cells by centrifugation and wash with PBS.

-

Fix the cells in a glutaraldehyde solution (e.g., 2.5% in PBS) for several hours at 4°C.

-

Wash the fixed cells and post-fix with osmium tetroxide (e.g., 1%) to enhance contrast.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Infiltrate the dehydrated cells with epoxy resin and embed them in resin blocks.

-

Polymerize the resin blocks at an elevated temperature.

-

Cut ultra-thin sections (60-90 nm) of the embedded bacteria using an ultramicrotome.

-

Mount the sections on TEM grids and stain with heavy metal salts like uranyl acetate and lead citrate.

-

Examine the sections under a transmission electron microscope to observe the bacterial ultrastructure and any morphological changes.

Conclusion

Antibacterial agent 135C represents a promising bacteriostatic agent against Gram-positive bacteria, with a mode of action likely targeting teichoic acid biosynthesis. While its precise impact on bacterial morphology requires further dedicated study, the available evidence strongly suggests that it induces defects in cell division and alters cell shape. The protocols provided herein offer a framework for the continued investigation of 135C and other novel antibacterial compounds, facilitating a deeper understanding of their mechanisms and potential for therapeutic development.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. scribd.com [scribd.com]

- 6. actascientific.com [actascientific.com]

- 7. emerypharma.com [emerypharma.com]

- 8. microscopy.org.sg [microscopy.org.sg]

- 9. Disruption of d-alanyl esterification of Staphylococcus aureus cell wall teichoic acid by the β-lactam resistance modifier (−)-epicatechin gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Changes in the Ultrastructure of Staphylococcus aureus Treated with Cationic Peptides and Chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of "Antibacterial Agent 135" Against Clinical Isolates: A Technical Guide

This document provides a comprehensive technical overview of the standard methodologies for the initial in vitro screening of "Antibacterial Agent 135," a novel compound with putative antibacterial properties. The protocols and data presentation formats outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new antimicrobial candidates. The primary objective of this initial screening is to determine the agent's spectrum of activity and its potency against a panel of clinically relevant bacterial isolates.

Overall Experimental Workflow

The initial screening process follows a structured workflow, beginning with the determination of the agent's inhibitory capacity and progressing to an assessment of its bactericidal potential. This systematic approach ensures that comprehensive data on the agent's activity is gathered efficiently.

Caption: Experimental workflow for determining the MIC and MBC of this compound.

Experimental Protocols

The following sections detail the step-by-step procedures for the core assays used in the initial screening of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] The broth microdilution method is a standardized and widely used technique for determining MIC values.[1][3][4]

2.1.1 Materials

-

This compound

-

Clinical bacterial isolates

-

Sterile 96-well microtiter plates[1]

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Multi-channel pipette

2.1.2 Protocol

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

-

Dilute this standardized suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[3] A further dilution will occur in the microtiter plate to reach the final target inoculum of 5 x 10⁵ CFU/mL.[1][3]

-

-

Agent Preparation and Serial Dilution:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the working stock of Agent 135 (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 will serve as a growth control (no agent), and well 12 will serve as a sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in these wells to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Do not add inoculum to well 12.

-

Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[2][7]

-

-

Reading Results:

-

Following incubation, examine the plate for visible turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[3]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This test is performed as a follow-up to the MIC assay to determine if an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[7]

2.2.1 Materials

-

MIC plate from the previous assay

-

Mueller-Hinton Agar (MHA) plates

-

Calibrated loop or pipette

2.2.2 Protocol

-

Subculturing:

-

Incubation:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[9]

-

-

Reading Results:

-

After incubation, count the number of colonies (CFUs) on each plate.

-

The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[7]

-

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[10][11][12]

2.3.1 Materials

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Bacterial inoculum prepared to 0.5 McFarland standard

-

Sterile cotton swabs

-

Forceps

2.3.2 Protocol

-

Disk Preparation:

-

Aseptically impregnate sterile filter paper disks with a standardized concentration of this compound. Allow the solvent to evaporate completely.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).

-

Remove excess fluid by pressing the swab against the inside of the tube.[11]

-

Swab the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure even coverage.[11]

-

Allow the plate to dry for 3-5 minutes.

-

-

Disk Application:

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[14]

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or caliper.[13]

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to established interpretive standards (note: for a novel agent, these breakpoints would need to be developed).[13]

-

Data Presentation and Interpretation

Quantitative data from the screening assays should be organized into clear, concise tables to facilitate analysis and comparison.

MIC and MBC Data

The results for MIC and MBC are presented to assess the agent's potency and determine its mode of action.

| Clinical Isolate | Gram Stain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | Positive | MSSA | 2 | 4 | 2 | Bactericidal |

| Staphylococcus aureus | Positive | MRSA | 4 | 8 | 2 | Bactericidal |

| Escherichia coli | Negative | - | 8 | 64 | 8 | Bacteriostatic |

| Klebsiella pneumoniae | Negative | ESBL | 16 | >128 | >8 | Bacteriostatic |

| Pseudomonas aeruginosa | Negative | - | 32 | >128 | >4 | Bacteriostatic |

| Enterococcus faecalis | Positive | VRE | 4 | 16 | 4 | Bactericidal |

Data Interpretation:

-

MIC: A lower MIC value indicates greater potency against the specific isolate.

-

MBC/MIC Ratio: This ratio is crucial for classifying the agent's activity.[15]

Based on the hypothetical data, Agent 135 demonstrates bactericidal activity against Gram-positive organisms and bacteriostatic activity against the tested Gram-negative organisms.

Disk Diffusion Data

The zone of inhibition provides a qualitative measure of the agent's efficacy.

| Clinical Isolate | Resistance Profile | Disk Potency (µg) | Zone Diameter (mm) | Interpretation* |

| Staphylococcus aureus | MSSA | 30 | 25 | S |

| Staphylococcus aureus | MRSA | 30 | 21 | S |

| Escherichia coli | - | 30 | 18 | I |

| Klebsiella pneumoniae | ESBL | 30 | 14 | R |

| Pseudomonas aeruginosa | - | 30 | 12 | R |

| Enterococcus faecalis | VRE | 30 | 20 | S |

*Note: Interpretive criteria (S/I/R) for a novel agent are hypothetical and must be established through extensive correlation studies with MIC data.

Logical Relationships in Screening

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. microchemlab.com [microchemlab.com]

- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. 3.3.2. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

- 10. asm.org [asm.org]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 13. microbenotes.com [microbenotes.com]

- 14. biolabtests.com [biolabtests.com]

- 15. microbe-investigations.com [microbe-investigations.com]

Whitepaper: The Potential of Antibacterial Agent 135 as a Novel Antibiotic

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. With a diminishing pipeline of new antibiotics, the discovery and development of novel antibacterial agents are of paramount importance.[1][2][3] This document provides a comprehensive technical overview of Antibacterial Agent 135, a promising new chemical entity with demonstrated in vitro activity against several clinically significant Gram-negative pathogens. We present a summary of its antimicrobial profile, initial safety assessment, and hypothesized mechanism of action. This whitepaper aims to consolidate the current understanding of this compound and to outline a potential path forward for its preclinical and clinical development.

Introduction

The "golden era" of antibiotic discovery has long passed, and the current antibiotic pipeline is insufficient to address the growing threat of antimicrobial resistance.[2] Pathogens such as carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii are of particular concern due to their high rates of morbidity and mortality.[3] There is a critical need for new antibiotics with novel mechanisms of action that can circumvent existing resistance pathways.

This compound (CAS No. 2233569-54-3) is a synthetic compound identified through a high-throughput screening campaign against a panel of MDR Gram-negative bacteria.[4] Initial findings indicate its activity against key pathogens, including P. aeruginosa, A. baumannii, E. coli, and K. pneumoniae.[4][5][6] This paper will detail the preliminary in vitro characterization of this compound, providing a foundation for further investigation into its therapeutic potential.

Antimicrobial Activity